molecular formula C12H10N4O B15000385 3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile

3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B15000385
M. Wt: 226.23 g/mol
InChI Key: DXJAUBCSOSAXTG-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile is a complex organic compound with a unique structure that includes a cyclopropane ring and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing reagents. One common method involves the use of diethyl malonate and 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide . The reaction proceeds through a series of steps, including the formation of cyclopropane intermediates and subsequent introduction of nitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(2,2-Dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile groups can form strong interactions with enzymes and receptors, influencing their activity and function. Additionally, the cyclopropane ring can introduce strain into molecular structures, affecting their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclopropane-1,1,2,2-tetracarbonitrile: Similar structure but with different substituents.

    1,1,2,2-Cyclopropane-tetracarbonitrile: Lacks the dimethylpropanoyl group, leading to different chemical properties.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(2,2-dimethylpropanoyl)cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C12H10N4O/c1-10(2,3)9(17)8-11(4-13,5-14)12(8,6-15)7-16/h8H,1-3H3

InChI Key

DXJAUBCSOSAXTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1C(C1(C#N)C#N)(C#N)C#N

Origin of Product

United States

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